molecular formula C17H13ClN2OS B2385123 N-(3-chlorophenyl)-2-(2-quinolylthio)acetamide CAS No. 852698-70-5

N-(3-chlorophenyl)-2-(2-quinolylthio)acetamide

Cat. No.: B2385123
CAS No.: 852698-70-5
M. Wt: 328.81
InChI Key: FGCPBGUDFFFCPS-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(2-quinolylthio)acetamide is a synthetic organic compound that belongs to the class of thioacetamides. This compound is characterized by the presence of a chlorophenyl group and a quinolylthio group attached to an acetamide backbone. Compounds of this nature are often explored for their potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(2-quinolylthio)acetamide typically involves the reaction of 3-chloroaniline with 2-mercaptoquinoline in the presence of an acylating agent such as acetic anhydride. The reaction conditions may include:

    Solvent: Common solvents like dichloromethane or ethanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(2-quinolylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinolylthio group to a more reduced form.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced quinolyl derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(2-quinolylthio)acetamide involves its interaction with specific molecular targets and pathways. The quinolylthio group may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-(2-pyridylthio)acetamide: Similar structure with a pyridyl group instead of a quinolyl group.

    N-(3-chlorophenyl)-2-(2-thiazolylthio)acetamide: Contains a thiazolyl group instead of a quinolyl group.

Uniqueness

N-(3-chlorophenyl)-2-(2-quinolylthio)acetamide is unique due to the presence of the quinolylthio group, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-quinolin-2-ylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS/c18-13-5-3-6-14(10-13)19-16(21)11-22-17-9-8-12-4-1-2-7-15(12)20-17/h1-10H,11H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCPBGUDFFFCPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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